Selectivity Profile Differentiates PSB-1434 from Less Selective MAO-B Inhibitors
PSB-1434 demonstrates a >6000-fold selectivity for human MAO-B over MAO-A [1]. This is a critical differentiator from some less selective MAO-B inhibitors where MAO-A inhibition at higher concentrations can confound results [1]. For instance, the IC50 for human MAO-A is >10,000 nM, while the IC50 for human MAO-B is 1.59 nM, yielding a calculated selectivity index of 6289 [2].
| Evidence Dimension | Selectivity Ratio (MAO-B IC50 / MAO-A IC50) |
|---|---|
| Target Compound Data | >6000-fold (calculated index: 6289) |
| Comparator Or Baseline | PSB-1491: >25000-fold selective; PSB-1410: >5700-fold selective; Selegiline: ~127-fold selective (IC50 MAO-B 0.0075 µM, MAO-A 0.95 µM) [3] |
| Quantified Difference | PSB-1434 selectivity exceeds selegiline by ~50-fold, but is lower than the >25000-fold selectivity of PSB-1491. |
| Conditions | Recombinant human MAO enzymes, fluorometric assay |
Why This Matters
High MAO-B selectivity minimizes MAO-A-mediated serotonergic and noradrenergic off-target effects, which is crucial for interpreting results in neuroscience and behavioral studies.
- [1] Tzvetkov NT, Hinz S, Küppers P, Gastreich M, Müller CE. Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency. J Med Chem. 2014 Aug 14;57(15):6679-703. View Source
- [2] TargetMol. PSB-1434 product page. Accessed 2026. View Source
- [3] Youdim MB, Gross A, Finberg JP. Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B. Br J Pharmacol. 2001 Jan;132(2):500-6. View Source
